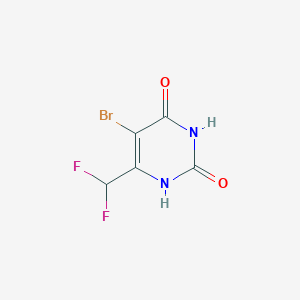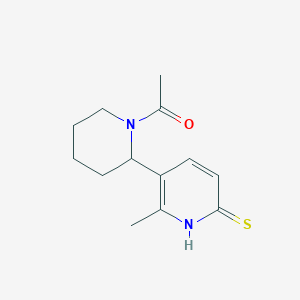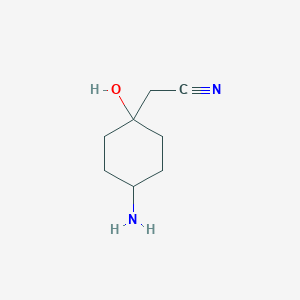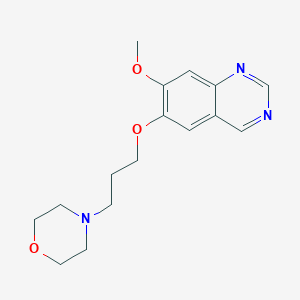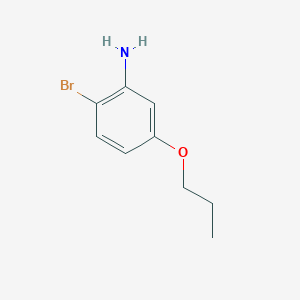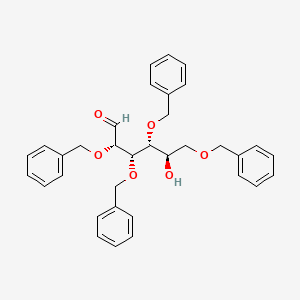![molecular formula C17H22N2O3 B13014262 tert-Butyl 7-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13014262.png)
tert-Butyl 7-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 7-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic compound that has garnered significant interest in the field of organic chemistry Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional architecture
Métodos De Preparación
The synthesis of tert-Butyl 7-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves several key steps. One efficient synthetic route includes the following steps :
Dianion Alkylation and Cyclization: The process begins with the dianion alkylation of ethyl 2-oxindoline-5-carboxylate, followed by cyclization to form the spirocyclic structure.
Demethylation: The resulting spirocyclic oxindole is then subjected to demethylation to yield the target compound.
This method has been reported to achieve an overall yield of 35% over eight steps without the need for chromatographic purification .
Análisis De Reacciones Químicas
tert-Butyl 7-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indoline and pyrrolidine moieties.
Common reagents used in these reactions include acetic acid, Raney nickel, and tert-butyl hypochlorite . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 7-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying receptor-ligand interactions.
Industry: The compound’s stability and reactivity make it suitable for industrial applications, including the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 7-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into the binding pockets of various receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target receptor .
Comparación Con Compuestos Similares
tert-Butyl 7-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate can be compared with other spirocyclic compounds such as:
Spirotryprostatin A and B: These compounds are known for their microtubule assembly inhibition properties.
Pteropodine and Isopteropodine: These compounds interact with muscarinic serotonin receptors.
The uniqueness of tert-Butyl 7-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate lies in its specific structure and the range of biological activities it can exhibit, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C17H22N2O3 |
|---|---|
Peso molecular |
302.37 g/mol |
Nombre IUPAC |
tert-butyl 7-methyl-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C17H22N2O3/c1-11-6-5-7-12-13(11)18-14(20)17(12)8-9-19(10-17)15(21)22-16(2,3)4/h5-7H,8-10H2,1-4H3,(H,18,20) |
Clave InChI |
QGFSRAZNVOEWDK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C3(CCN(C3)C(=O)OC(C)(C)C)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




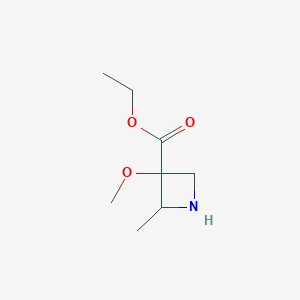
![1-methyl-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B13014202.png)
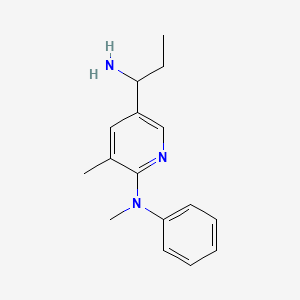
![7,7-Difluoro-2-azaspiro[4.5]decane](/img/structure/B13014226.png)
